molecular formula C10H17NO2 B009288 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 103323-43-9

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B009288
M. Wt: 183.25 g/mol
InChI Key: OEVONUDXBNEUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . It is also known as 8-Oxabicyclo[3.2.1]octan-3-one . This compound has been applied as a key synthetic intermediate in several total syntheses .


Synthesis Analysis

The synthesis of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one involves a series of reactions. One method involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne . Another method involves a tandem C-H oxidation/oxa-[3,3]Cope rearrangement/aldol cyclization of allylic silylethers .


Molecular Structure Analysis

The molecular structure of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one is complex. The crystal structure of a cyclic tetramer from racemic 6,8-dioxabicyclo[3.2.1]octan-7-one was determined . The molecule showed an approximate four-fold symmetry with a roughly square 20-membered ring .


Chemical Reactions Analysis

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one can undergo a series of chemical reactions. For instance, it can undergo a double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . It can also undergo interrupted Nazarov cyclization .

Safety And Hazards

The safety data sheet for 8-Oxabicyclo[3.2.1]octan-3-one indicates that it causes skin irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVONUDXBNEUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556055
Record name 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one

CAS RN

103323-43-9
Record name 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen flow, 45 ml of conc. hydrochloric acid was added to a solution of 120 ml of 2,5-dimethoxytetrahydrofuran in 300 ml of water while stirring at room temperature. Twenty minutes after, the reaction solution became homogenous. Thereafter, 450 ml of water, a solution of 105 ml of 3-amino-1-propanol and 138 ml of conc. hydrochloric acid in 600 ml of water, a solution of 150 g of 1,3-diacetonedicarboxylic acid in 700 ml of water and a solution of 66 g of Na2HPO4 in 300 ml of water were successively added to the homogenous reaction solution. Furthermore, about 215 ml of 40% sodium hydroxide aqueous solution was added to the mixture. The pH of the resulting solution was then adjusted to the range of 3 to 4. After bubbling was confirmed, the mixture was stirred overnight. Then conc. hydrochloric acid was added to adjust the pH of the reaction solution to 3. The reaction solution was heated to 80° C. and stirred until bubbling of carbon dioxide gas was not observed. After completion of the reaction, the reaction solution was cooled and sodium hydroxide aqueous solution was added thereto to render alkaline. Thereafter sodium chloride was added for salting out, followed by extraction with chloroform. The chloroform layer was washed with water and then dried over anhydrous sodium sulfate. The solvent was distilled off to give 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one as the crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
138 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2HPO4
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
215 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
Reactant of Route 2
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 3
Reactant of Route 3
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 4
Reactant of Route 4
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 5
Reactant of Route 5
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 6
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one

Citations

For This Compound
1
Citations
M Suzuki, Y Ohuchi, H Asanuma, T Kaneko… - Chemical and …, 2001 - jstage.jst.go.jp
A series of 8-substituted N-(endo-8-azabicyclo [3.2. 1] oct-3-yl)-1-isopropyl-2-oxo-1, 2-dihydro-3-quinolinecarboxamides were synthesized. The 5-HT4 receptor agonistic activity was …
Number of citations: 23 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.